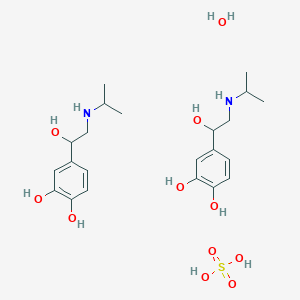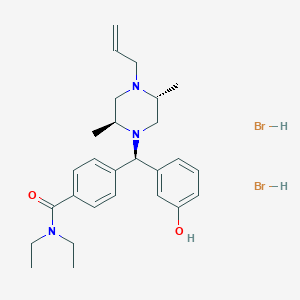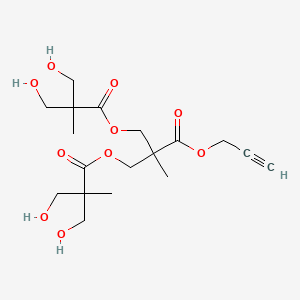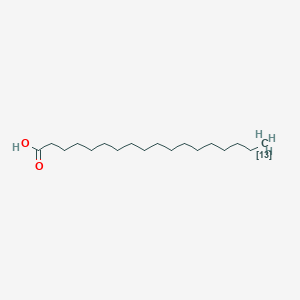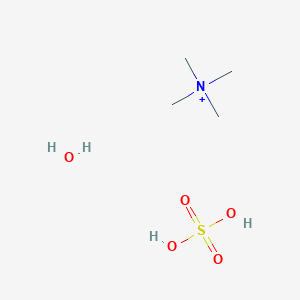
2-amino(1,2,3,4,5-13C5)pentanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino(1,2,3,4,5-13C5)pentanedioic acid is a labeled variant of the naturally occurring amino acid, glutamic acid. The compound is isotopically enriched with carbon-13 at all five carbon positions, making it useful in various scientific research applications, particularly in the fields of chemistry and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino(1,2,3,4,5-13C5)pentanedioic acid typically involves the incorporation of carbon-13 into the precursor molecules. One common method is the use of labeled carbon dioxide in the synthesis process. The reaction conditions often require controlled environments to ensure the incorporation of the isotopic label without significant loss of yield.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound involves large-scale synthesis using labeled precursors. The process is optimized to maximize yield and purity while minimizing costs. Techniques such as gas-phase reactions and the use of labeled carbon sources are commonly employed.
化学反应分析
Types of Reactions
2-amino(1,2,3,4,5-13C5)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of acylated or alkylated derivatives.
科学研究应用
2-amino(1,2,3,4,5-13C5)pentanedioic acid is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Used in diagnostic imaging and as a tracer in metabolic studies.
Industry: Applied in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-amino(1,2,3,4,5-13C5)pentanedioic acid involves its incorporation into biochemical pathways where it acts as a tracer. The isotopic label allows researchers to track the compound through various metabolic processes, providing insights into molecular interactions and transformations. The molecular targets and pathways involved include amino acid metabolism and neurotransmitter synthesis.
相似化合物的比较
Similar Compounds
2-amino-5-phosphonopentanoic acid: Another derivative of glutamic acid with a phosphonate group.
2-amino-4-methylpentanoic acid: A derivative with a methyl group at the fourth carbon position.
Uniqueness
2-amino(1,2,3,4,5-13C5)pentanedioic acid is unique due to its complete isotopic labeling with carbon-13, which provides enhanced sensitivity and resolution in analytical techniques such as NMR spectroscopy. This makes it particularly valuable in detailed structural and metabolic studies.
属性
分子式 |
C5H9NO4 |
|---|---|
分子量 |
152.09 g/mol |
IUPAC 名称 |
2-amino(1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i1+1,2+1,3+1,4+1,5+1 |
InChI 键 |
WHUUTDBJXJRKMK-CVMUNTFWSA-N |
手性 SMILES |
[13CH2]([13CH2][13C](=O)O)[13CH]([13C](=O)O)N |
规范 SMILES |
C(CC(=O)O)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





